

Enasidenib's Allosteric Foothold on Mutant IDH2: A Technical Guide

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Compound of Interest

Compound Name: *Enasidenib*

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Abstract

Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. This guide provides a detailed technical overview of the **Enasidenib** binding site on the mutant IDH2 protein. It amalgamates structural data, quantitative binding affinities, and detailed experimental methodologies to offer a comprehensive resource for researchers in oncology and drug development. Central to its mechanism is the allosteric inhibition of the neomorphic activity of mutant IDH2, thereby reducing the oncometabolite D-2-hydroxyglutarate (2-HG) and promoting myeloid differentiation.

Introduction: The Role of Mutant IDH2 in Oncology

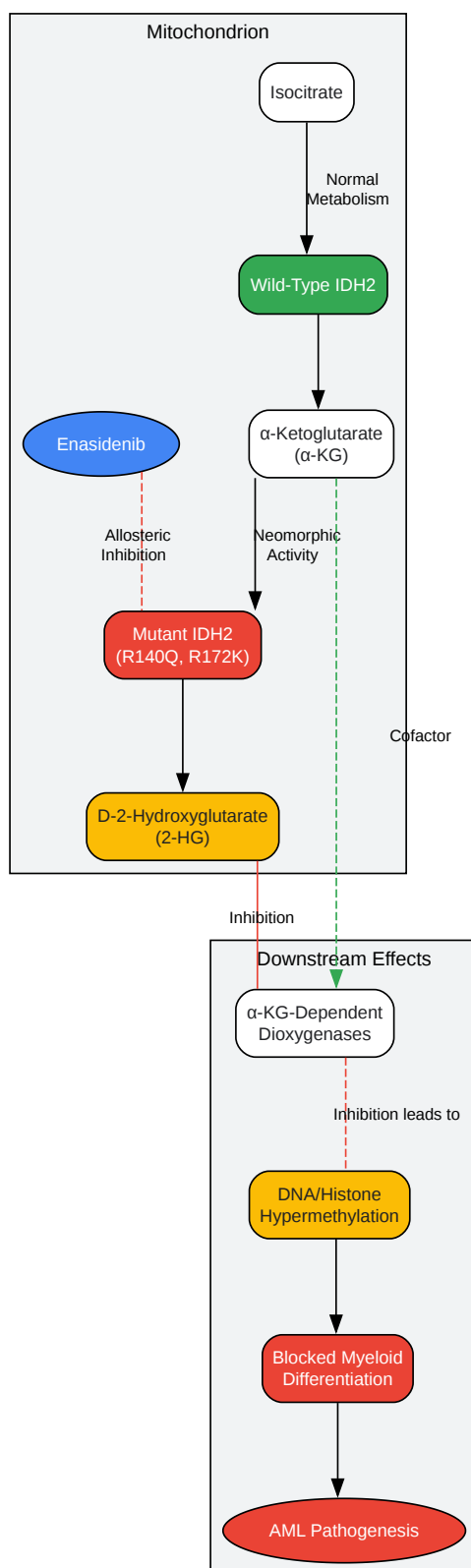
Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG) in the mitochondria.[1] Somatic point mutations in the active site of IDH2, most commonly at arginine residues R140 and R172, are found in a variety of cancers, including approximately 12% of AML cases.[2][3] These mutations confer a neomorphic (new) enzymatic function, causing the reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG), which accumulates to high levels.[2] 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic dysregulation via DNA and histone hypermethylation, which ultimately results in a block in

cellular differentiation, a hallmark of AML.[2][4] **Enasidenib** selectively targets these mutant IDH2 enzymes, offering a targeted therapeutic approach.

Mechanism of Action: Allosteric Inhibition of 2-HG Production

Enasidenib functions as a selective, reversible, and potent allosteric inhibitor.[1][5] Instead of competing with the substrate at the active site, it binds to a distinct pocket located at the interface of the IDH2 homodimer.[6][7] This binding event stabilizes the enzyme in an open conformation, preventing the conformational changes necessary for the catalytic reduction of α -KG to 2-HG.[7] The inhibition leads to a significant, dose-dependent reduction in 2-HG levels in both in vitro and in vivo models, which in turn alleviates the differentiation block in hematopoietic cells.[5][6]

Below is a diagram illustrating the signaling pathway of mutant IDH2 and the mechanism of **Enasidenib**'s intervention.



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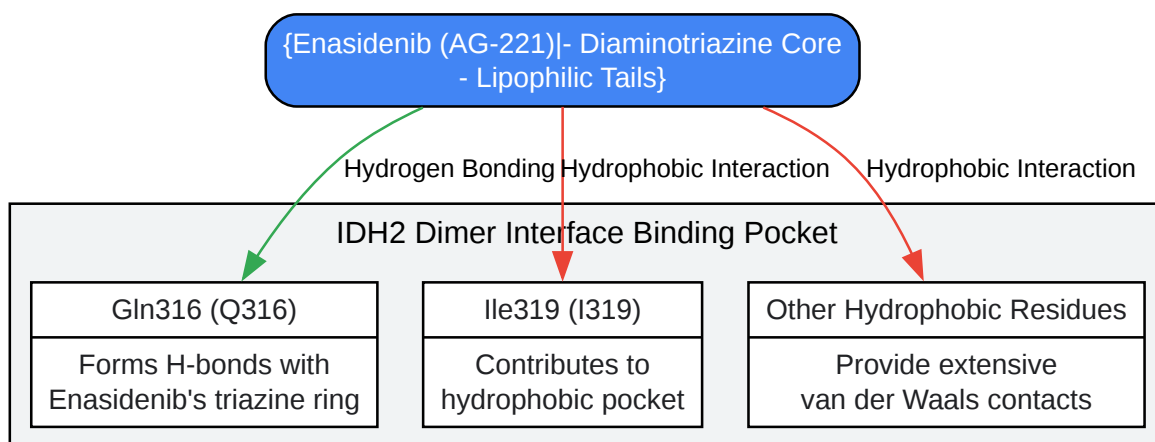
Caption: Mutant IDH2 signaling and **Enasidenib**'s inhibitory action.

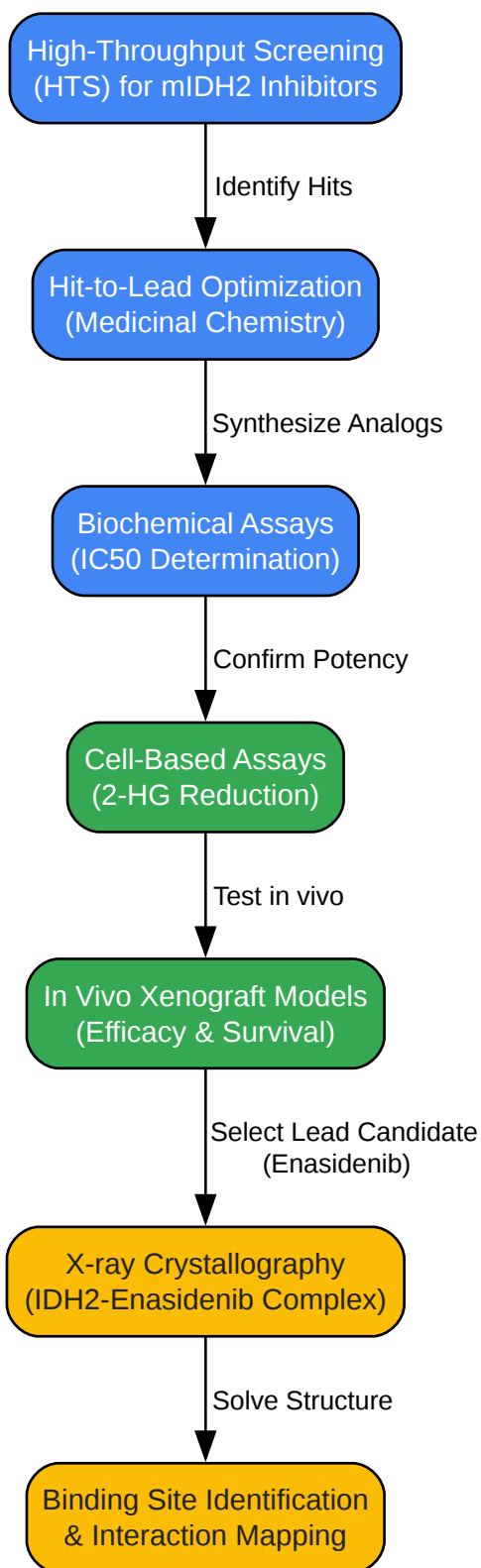
The Enasidenib Binding Site: A Structural Perspective

The precise binding site of **Enasidenib** on the mutant IDH2 R140Q homodimer was elucidated through X-ray crystallography at a resolution of 1.55 Å (PDB ID: 5I96).[6][8]

- Location: **Enasidenib** binds to a hydrophobic, allosteric pocket located at the interface where the two homodimer subunits meet.[2][7] This site is distinct from the catalytic active site where isocitrate and α -KG bind.
- Key Interacting Residues: The binding is anchored by a combination of hydrogen bonds and extensive hydrophobic interactions.[2] Molecular modeling and structural data have identified several key residues within the pocket that interact with **Enasidenib**:
 - Glutamine 316 (Q316): Forms crucial hydrogen bonds with the diaminotriazine ring of **Enasidenib**. [2][9] Mutations at this site, such as Q316E, can disrupt this hydrogen bond and lead to drug resistance.
 - Isoleucine 319 (I319): Contributes to the hydrophobic pocket. Resistance mutations like I319M introduce a bulkier side chain, causing steric hindrance that impedes **Enasidenib** binding.
 - Other Hydrophobic Interactions: The symmetric, hydrophobic nature of the pocket is formed by residues from both dimer subunits, creating a favorable environment for the lipophilic tails of the **Enasidenib** molecule.[2]

The logical relationship between **Enasidenib** and the key residues at the binding interface is depicted below.





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